4-Bromo-2-chloro-6-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

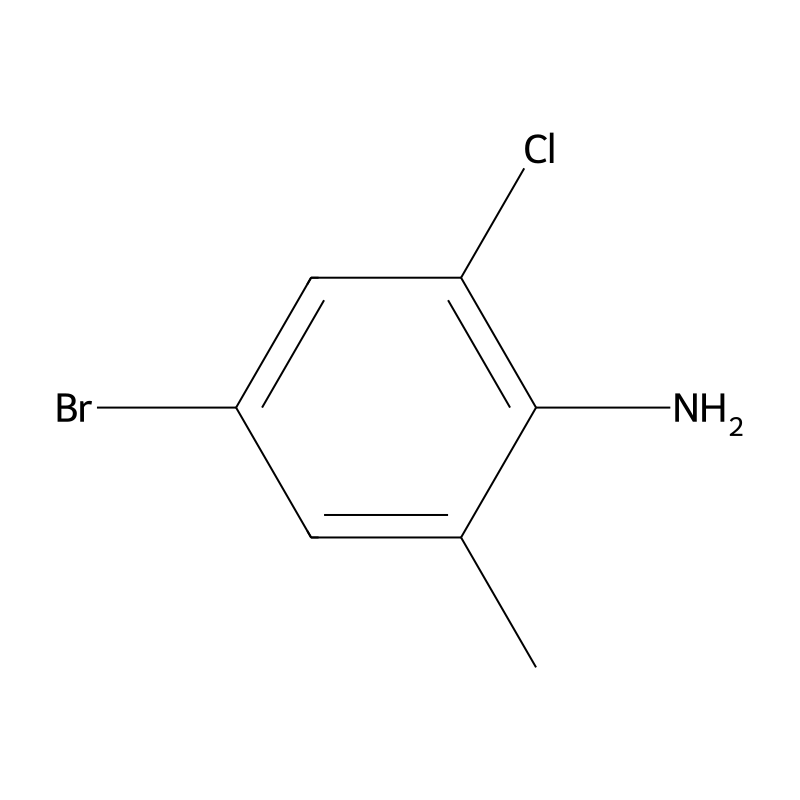

4-Bromo-2-chloro-6-methylaniline is an aromatic amine compound with the molecular formula C₇H₇BrClN and a molecular weight of approximately 220.50 g/mol. It is characterized by the presence of a bromine atom at the para position, a chlorine atom at the meta position, and a methyl group at the ortho position relative to the amino group on the benzene ring. This compound typically appears as a crystalline powder, with a melting point ranging from 37 to 42 °C .

The compound is known for its reactivity due to the presence of halogen substituents, which can influence its behavior in various

- Electrophilic Aromatic Substitution: The bromine and chlorine substituents can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophilic agents.

- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives depending on the reaction conditions.

These reactions are significant in synthetic organic chemistry for developing more complex molecules .

Several methods have been developed for synthesizing 4-Bromo-2-chloro-6-methylaniline:

- Direct Halogenation: Starting from 2-chloro-6-methylaniline, bromination can be achieved using bromine in an appropriate solvent under controlled conditions.

- One-Pot Synthesis: A novel approach involves using 3-chloro-5-methyl-4-nitroaniline as a starting material, followed by diazotization and reduction steps to yield 2-chloro-6-methylaniline, which can then be brominated to form the desired compound .

- Metal-Catalyzed Reactions: Utilizing metal catalysts such as palladium can facilitate the coupling of bromine with substituted anilines under mild conditions, improving yield and selectivity.

These methods emphasize efficiency and sustainability in chemical synthesis, aligning with modern green chemistry principles .

4-Bromo-2-chloro-6-methylaniline finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups.

- Agriculture: This compound may be used in developing agrochemicals such as pesticides or herbicides.

- Dyes and Pigments: Its structure allows for incorporation into dyes or pigments used in textiles and plastics.

The versatility of this compound makes it valuable for research and industrial applications .

Several compounds share structural similarities with 4-Bromo-2-chloro-6-methylaniline. Here are some notable examples:

| Compound Name | Structure | CAS Number | Unique Features |

|---|---|---|---|

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 | Simple structure; widely used in dye synthesis |

| 4-Chloroaniline | C₆H₄ClN | 106-47-8 | Similar reactivity but lacks bromine substitution |

| 3-Bromoaniline | C₆H₆BrN | 591-64-0 | Bromine at a different position affects reactivity |

| 2-Amino-6-bromobenzothiazole | C₇H₈BrN₂S | 15864-32-1 | Contains sulfur; different biological properties |

The uniqueness of 4-Bromo-2-chloro-6-methylaniline lies in its specific combination of halogen and methyl substitutions, which significantly influences its chemical reactivity and potential applications compared to other similar compounds .

XLogP3

GHS Hazard Statements

H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard